molecular formula C18H23N5O5 B2758398 5-(1-(Cyclohexylmethyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate CAS No. 1421513-06-5

5-(1-(Cyclohexylmethyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2758398
CAS No.: 1421513-06-5
M. Wt: 389.412
InChI Key: LPRCZKGJRDAKGK-UHFFFAOYSA-N
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Description

The compound 5-(1-(cyclohexylmethyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate is a heterocyclic derivative featuring a 1,2,4-oxadiazole core substituted with a pyrazine ring and an azetidine moiety modified by a cyclohexylmethyl group. The oxalate salt enhances its solubility for pharmacological applications. Synthetic routes for analogous 1,2,4-oxadiazoles often involve cycloaddition reactions between nitrile oxides and amidoximes or multi-component reactions, as exemplified in and . The azetidine ring (4-membered) introduces conformational rigidity, while the pyrazine moiety contributes to π-π stacking and hydrogen-bonding interactions in biological targets.

Properties

IUPAC Name

5-[1-(cyclohexylmethyl)azetidin-3-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O.C2H2O4/c1-2-4-12(5-3-1)9-21-10-13(11-21)16-19-15(20-22-16)14-8-17-6-7-18-14;3-1(4)2(5)6/h6-8,12-13H,1-5,9-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRCZKGJRDAKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CC(C2)C3=NC(=NO3)C4=NC=CN=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(1-(Cyclohexylmethyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.

The compound has the following chemical characteristics:

  • Molecular Formula : C18_{18}H23_{23}N5_5O5_5
  • Molecular Weight : 389.4 g/mol
  • CAS Number : 1421513-06-5

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. A study highlighted the effectiveness of various oxadiazole compounds against Mycobacterium tuberculosis (Mtb), with some derivatives showing minimum inhibitory concentrations (MIC) as low as 0.045 µg/mL . The unique structure of this compound may contribute to its potential efficacy against resistant strains.

Anticancer Properties

Oxadiazoles are recognized for their anticancer activities. The compound's structural features may enhance its interaction with biological targets involved in cancer cell proliferation and survival. In vitro studies have demonstrated that similar oxadiazole derivatives can induce apoptosis in various cancer cell lines through the modulation of signaling pathways related to cell growth and survival .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Oxadiazoles can act as enzyme inhibitors, affecting pathways crucial for microbial and cancer cell survival.
  • Interference with DNA Replication : Some derivatives have shown the ability to disrupt DNA synthesis in pathogenic organisms and cancer cells.
  • Modulation of Cell Signaling : The compound may influence signaling pathways associated with apoptosis and cell cycle regulation.

Case Studies and Research Findings

Several studies have explored the biological activities of oxadiazole derivatives similar to the compound :

StudyFindings
Upare et al. (2019)Reported high anti-tubercular activity for certain oxadiazole derivatives with MIC values <0.05 µg/mL against Mtb H37Rv strain .
Kumar et al. (2022)Reviewed the pharmacological properties of 1,2,4-oxadiazoles, emphasizing their role in drug design due to their diverse biological activities .
Patani & Voie (1996)Discussed the metabolic stability of oxadiazoles and their application as bio-isosteres in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and implications for properties:

Compound Name Oxadiazole Substituents Heterocycle/Amine Modifications Key Structural Features & Implications References
Target Compound 3-(pyrazin-2-yl), 5-(1-(cyclohexylmethyl)azetidin-3-yl) Azetidine (4-membered), cyclohexylmethyl Enhanced rigidity, lipophilicity, pyrazine for H-bonding
3-(Pyrazin-2-yl)-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate 3-(pyrazin-2-yl), 5-(1-(thiophen-3-ylmethyl)azetidin-3-yl) Azetidine, thiophen-3-ylmethyl Thiophene introduces sulfur for altered electronics/metabolism
5-(1-(4-Chlorobenzyl)piperidin-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole 3-(4-chlorophenyl), 5-(1-(4-chlorobenzyl)piperidin-4-yl) Piperidine (6-membered), 4-chlorobenzyl Larger ring increases flexibility; chloro groups enhance electrophilicity
5-Methyl-3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole 3-(1H-1,2,4-triazol-3-yl), 5-methyl Triazole substituent Triazole offers additional H-bonding sites; methyl reduces steric bulk
5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole 3-(pyridazin-3-yl), 5-(chloromethyl) Pyridazine (2-nitrogen heterocycle), chloromethyl Pyridazine’s electronics differ from pyrazine; chloromethyl adds reactivity

Key Observations:

Smaller rings like azetidine may reduce metabolic degradation compared to flexible pyrrolidine derivatives () .

Substituent Effects :

  • Cyclohexylmethyl vs. Thiophen-3-ylmethyl (): Cyclohexylmethyl increases lipophilicity, favoring blood-brain barrier penetration, while thiophene’s sulfur atom could alter metabolic stability or electronic interactions .
  • Pyrazine vs. Pyridazine/Triazole (): Pyrazine’s dual nitrogen atoms enhance π-π stacking and H-bonding, whereas pyridazine’s adjacent nitrogens may confer stronger dipole interactions. Triazoles offer additional binding sites but reduced aromaticity .

Synthetic Accessibility :

  • Multi-component cycloadditions () and acyl chloride-mediated syntheses () are common for 1,2,4-oxadiazoles. The target compound’s cyclohexylmethyl-azetidine group likely requires specialized alkylation steps, increasing synthetic complexity compared to simpler methyl or chlorophenyl derivatives .

Biological Implications: While specific activity data are absent in the evidence, structural analogs with chlorophenyl () or triazole () groups are reported as enzyme inhibitors or antiviral agents.

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